The compound is cataloged under the CAS number 1353987-20-8. It belongs to a broader class of piperidine derivatives, which are known for their diverse pharmacological properties. The chloroacetyl group enhances its reactivity, making it suitable for further chemical modifications and applications in drug development.
The synthesis of 4-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid benzyl ester typically involves several key steps:
These steps can be optimized by controlling reaction temperatures, solvent choices, and concentrations to maximize yield and purity.
The molecular structure of 4-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid benzyl ester can be described as follows:
The compound's structure allows for potential interactions with biological targets, making it relevant in medicinal chemistry.
4-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid benzyl ester can undergo several chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 4-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid benzyl ester primarily involves its interaction with biological macromolecules:
This mechanism underlies its potential applications in drug discovery and development.
The physical and chemical properties of 4-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid benzyl ester include:
These properties are crucial for determining its handling, storage, and application in research settings.
4-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid benzyl ester has several important applications:
Its unique structure and reactivity make it valuable for both academic research and industrial applications in chemical synthesis and drug development.
The synthesis of complex piperidine derivatives typically involves sequential functionalization steps to achieve precise regiocontrol. For N-substituted piperidines such as 4-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid benzyl ester (CAS 1353987-20-8), a common strategy employs N-Boc or N-Cbz protection of 4-aminopiperidine, followed by selective deprotection and coupling. The chloroacetyl moiety is introduced via nucleophilic acyl substitution using chloroacetyl chloride in the presence of non-nucleophilic bases (e.g., DIPEA). Final N-Benzyloxycarbonyl (Cbz) protection using benzyl chloroformate yields the target compound [3] [5]. This approach allows for:
Table 1: Key Intermediates in Multi-Step Piperidine Synthesis
| Intermediate | Function | Protection Compatibility |
|---|---|---|
| 4-Aminopiperidine | Core scaffold | Boc, Cbz, Fmoc |
| N-Boc-4-aminopiperidine | Amino group protection | Acid-labile |
| 4-(Chloroacetamido)piperidine | Electrophile for nucleophilic displacement | Base-stable |
| Benzyl chloroformate | N-Cbz introducing agent | Hydrogenolysis-labile |
Chiral piperidine building blocks are synthesized via stereoselective hydrogenation of pyridine derivatives. Rhodium(I) complexes with chiral P,N-ligands enable enantioselective reduction of 2-substituted pyridinium salts under mild hydrogen pressure (5–50 bar), achieving >90% ee for cis-configured piperidines [1] [10]. Critical advances include:
Transition metals enable site-specific modifications of pre-formed piperidine scaffolds:
Table 2: Transition-Metal Catalyzed Piperidine Functionalization
| Reaction Type | Catalyst | Chemoselectivity | Application Example |
|---|---|---|---|
| Hydrogenation | Ru/C, RhCl(PPh₃)₃ | Pyridine vs. benzene rings | Donepezil intermediates [1] |
| Cross-coupling | Pd(PPh₃)₄ | C-4 bromo vs. N-Cbz | Arylpiperidine drug candidates |
| Carbonyl insertion | Pd₂(dba)₃/CO | Chloroacetyl installation | Electrophilic piperidine handles |
Solid-phase peptide synthesis (SPPS) principles are adapted for piperidine carboxylate assembly:
Fluorination dramatically alters piperidine pharmacology. Key methodologies include:
Table 3: Fluorination Impact on Piperidine Conformation
| Substituent Pattern | Dominant Conformer | Driving Force | Biological Implication |
|---|---|---|---|
| 3-Fluoro (HCl salt) | Axial F | C–F⋯HN⁺ stabilization | Increased metabolic stability |
| 3-Fluoro-5-methyl (TFA salt) | Equatorial F | Steric avoidance | Altered target selectivity |
| 3,5-Difluoro (HCl salt) | Axial F | Cumulative charge-dipole | Enhanced blood-brain barrier penetration |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5